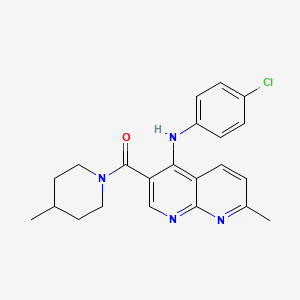

N-(4-chlorophenyl)-7-methyl-3-(4-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-amine

描述

N-(4-chlorophenyl)-7-methyl-3-(4-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-amine is a substituted 1,8-naphthyridine derivative characterized by three key structural features:

- 7-Methyl group: Enhances lipophilicity and steric bulk at position 7.

- 4-Methylpiperidine-1-carbonyl moiety: Introduced at position 3, this group likely modulates solubility and binding interactions due to its polar carbonyl and piperidine ring.

- 4-Chlorophenylamine substituent: Attached via the naphthyridine’s 4-amino group, the electron-withdrawing chlorine atom influences electronic properties and intermolecular interactions.

属性

IUPAC Name |

[4-(4-chloroanilino)-7-methyl-1,8-naphthyridin-3-yl]-(4-methylpiperidin-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23ClN4O/c1-14-9-11-27(12-10-14)22(28)19-13-24-21-18(8-3-15(2)25-21)20(19)26-17-6-4-16(23)5-7-17/h3-8,13-14H,9-12H2,1-2H3,(H,24,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJYZBHHGWDJQNS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C(=O)C2=CN=C3C(=C2NC4=CC=C(C=C4)Cl)C=CC(=N3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23ClN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-chlorophenyl)-7-methyl-3-(4-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-amine typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst.

Industrial Production Methods: Industrial production of this compound would likely involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize costs .

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring.

Reduction: Reduction reactions can be used to modify the naphthyridine core.

Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products: The major

生物活性

N-(4-chlorophenyl)-7-methyl-3-(4-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-amine is a complex organic compound that has attracted significant attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound is classified as a naphthyridine derivative with the molecular formula and a molecular weight of approximately 345.85 g/mol. Its structure includes a naphthyridine core, a chlorophenyl substituent, and a piperidine carbonyl moiety, which contribute to its unique properties and biological interactions .

The biological activity of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may modulate enzymatic activities or alter receptor signaling pathways, leading to potential therapeutic effects. For instance, it has been noted to exhibit antiproliferative activity against breast cancer cell lines, suggesting its potential as an anticancer agent .

Anticancer Activity

Studies have demonstrated that this compound exhibits significant antiproliferative effects on various cancer cell lines. For example, it has shown effectiveness against breast cancer cells through mechanisms that may involve apoptosis induction and cell cycle arrest .

Cholinesterase Inhibition

Research indicates that derivatives similar to this compound can inhibit cholinesterase activity. This inhibition is crucial for developing treatments for neurodegenerative diseases like Alzheimer's disease. The inhibition rates (IC50 values) for related compounds have been reported at approximately 1.6 g/L for acetylcholinesterase (AChE) .

Case Studies and Research Findings

Several studies have explored the biological activities of this class of compounds:

| Study | Findings |

|---|---|

| Vinaya et al., 2009 | Demonstrated anti-tumor activity in various cancer models. |

| Patel et al., 2011 | Reported anti-tubercular properties associated with piperidinyl derivatives. |

| Lefranc et al., 2013 | Showed significant anti-cancer effects in vitro against leukemia cell lines. |

These findings indicate that the compound's structural features contribute to its broad spectrum of biological activities.

Synthesis and Applications

The synthesis of this compound typically involves multi-step organic reactions. Common reagents include chlorinating agents and various catalysts to facilitate the formation of the desired product . Its applications extend beyond medicinal chemistry; it is also being explored for use in agrochemicals and materials science due to its versatile chemical properties.

相似化合物的比较

Structural Analogues of 1,8-Naphthyridine Derivatives

The following table summarizes key structural and physicochemical differences between the target compound and its analogues:

*Inferred from structural similarity to ; exact formula may vary.

Substituent Effects on Properties

- Lipophilicity : The 4-chlorophenyl group (ClogP ~3.5) in the target compound offers moderate lipophilicity compared to:

- Electronic Effects :

常见问题

Q. What are the established synthetic routes for N-(4-chlorophenyl)-7-methyl-3-(4-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-amine?

- Methodology : The 1,8-naphthyridine core is typically synthesized via cyclization reactions. For example, POCl₃-mediated condensation of substituted pyridine derivatives with amines under reflux conditions (e.g., 80–100°C, 6–12 hours) can yield the naphthyridine scaffold . Subsequent functionalization involves:

- Step 1 : Coupling the 4-chlorophenyl group via nucleophilic aromatic substitution (e.g., using Pd/C catalysis under hydrogenation conditions) .

- Step 2 : Introducing the 4-methylpiperidine-1-carbonyl moiety through acylation (e.g., using EDCI/HOBt as coupling agents in DCM at 0–25°C) .

Purification is achieved via column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization (MeOH/water) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Key Methods :

- ¹H/¹³C NMR : Assigns proton environments (e.g., distinguishing naphthyridine aromatic protons at δ 8.2–8.8 ppm) and carbonyl signals (δ 165–170 ppm) .

- IR Spectroscopy : Confirms carbonyl stretches (C=O at ~1680 cm⁻¹) and secondary amide bands (N–H at ~3300 cm⁻¹) .

- Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]⁺ with <2 ppm error) .

- X-ray Crystallography : Resolves stereochemistry and packing modes (using SHELXL for refinement; requires high-purity single crystals) .

Advanced Research Questions

Q. How can reaction conditions be optimized for improved yield in the synthesis of the 1,8-naphthyridine core?

- Experimental Design : Employ Design of Experiments (DoE) to statistically model variables (e.g., temperature, solvent polarity, catalyst loading). For example:

Q. How to resolve contradictions in crystallographic data interpretation for this compound?

- Conflict Analysis :

- Twinning : Use SHELXL ’s TWIN/BASF commands to refine twinned data (common in naphthyridines due to planar stacking) .

- Disorder : Apply PART/SUMP restraints for flexible moieties (e.g., 4-methylpiperidine). Validate with Hirshfeld surface analysis to confirm intermolecular interactions .

- Validation Tools : Cross-check with PLATON’s ADDSYM to detect missed symmetry and check Rint values (<5% for high-quality data) .

Q. What computational methods are suitable for modeling interactions between this compound and biological targets?

- Molecular Modeling :

- Docking : Use AutoDock Vina or Schrödinger Glide to predict binding modes (e.g., targeting kinase active sites). Validate with MM/GBSA free-energy calculations .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes (e.g., RMSD <2 Å indicates stable binding) .

- QSAR : Develop regression models using descriptors like logP, polar surface area, and H-bond donors to correlate structure with inhibitory activity (e.g., IC₅₀ values from enzyme assays) .

Q. How to address regioselectivity challenges during functionalization of the 1,8-naphthyridine scaffold?

- Strategies :

- Directing Groups : Install temporary groups (e.g., boronic esters) at C-3 to steer electrophilic substitution .

- Protection/Deprotection : Use Boc-protected amines to block undesired acylation sites .

- Kinetic vs. Thermodynamic Control : Lower temperatures (0–5°C) favor kinetic products (e.g., C-4 substitution), while higher temperatures (80°C) favor thermodynamic outcomes .

Data Contradiction Analysis

Q. How to reconcile discrepancies between theoretical and experimental NMR chemical shifts?

- Troubleshooting :

- Solvent Effects : Simulate shifts using PCM models in Gaussian09 (e.g., DMSO vs. CDCl₃ induces δ 0.3–0.5 ppm variations) .

- Tautomerism : Check for keto-enol equilibria (common in naphthyridin-4-ones) using variable-temperature NMR .

- Dynamic Effects : Apply DFT-based spin-spin coupling calculations (e.g., JHH values) to confirm conformational preferences .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。